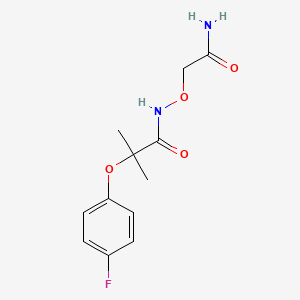

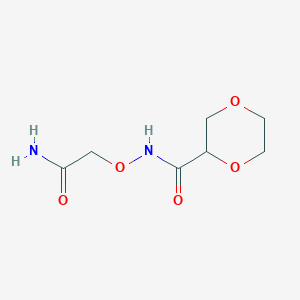

N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide, commonly known as AOE-PC, is a chemical compound that has been widely used in scientific research due to its unique properties. AOE-PC belongs to the class of amides and is synthesized through a complex process that involves multiple steps.

Mécanisme D'action

The mechanism of action of AOE-PC involves its ability to bind to specific amino acid residues in proteins. AOE-PC contains a photoactivatable group that can be activated by light. When AOE-PC binds to a protein, the photoactivatable group is positioned near the amino acid residue of interest. Upon exposure to light, the photoactivatable group is activated, which forms a covalent bond between AOE-PC and the amino acid residue. This covalent bond can be used to identify the binding site of AOE-PC in the protein.

Biochemical and Physiological Effects

AOE-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to activate GPCRs and ion channels, which can lead to changes in intracellular signaling pathways. AOE-PC has also been shown to affect the function of enzymes and transporters. These effects can be used to study the function of these proteins and to identify potential drug targets.

Avantages Et Limitations Des Expériences En Laboratoire

AOE-PC has several advantages for lab experiments. It is a highly specific tool that can be used to study the function of specific proteins. It is also a photoaffinity probe, which allows for the identification of binding sites using light. However, AOE-PC has some limitations. It is a complex molecule that requires a complex synthesis method. It is also a relatively expensive reagent, which can limit its use in some experiments.

Orientations Futures

There are several future directions for the use of AOE-PC in scientific research. One potential direction is the use of AOE-PC to study the function of membrane proteins. Membrane proteins are difficult to study due to their hydrophobic nature, but AOE-PC can be used to label specific amino acid residues in these proteins. Another potential direction is the use of AOE-PC to study the function of proteins involved in disease pathways. AOE-PC can be used to identify potential drug targets and to develop new therapies for diseases. Finally, the development of new photoaffinity probes based on AOE-PC could lead to the discovery of new proteins and pathways involved in cellular signaling.

Méthodes De Synthèse

The synthesis of AOE-PC is a complex process that involves multiple steps. The first step involves the reaction of 4-fluorophenol with 2-bromo-2-methylpropionyl bromide to form 2-(4-fluorophenoxy)-2-methylpropanoic acid. The second step involves the reaction of this acid with thionyl chloride to form 2-(4-fluorophenoxy)-2-methylpropanoyl chloride. The third step involves the reaction of this chloride with 2-aminoethyl ethylene glycol to form N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide.

Applications De Recherche Scientifique

AOE-PC has been widely used in scientific research due to its unique properties. It has been used as a tool for studying the function of G protein-coupled receptors (GPCRs). AOE-PC acts as a photoaffinity probe that can be used to identify the binding sites of GPCRs. It has also been used to study the structure and function of ion channels. AOE-PC can be used to label specific amino acid residues in ion channels, which can help to identify the structure and function of these channels.

Propriétés

IUPAC Name |

N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,11(17)15-18-7-10(14)16)19-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVZBKUIGHOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NOCC(=O)N)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-oxoethoxy)-2-(4-fluorophenoxy)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)

![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)

![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)